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Compound of Interest

Compound Name:
1-(Pyridin-3-yl)ethanamine

dihydrochloride

Cat. No.: B1370924 Get Quote

An In-depth Technical Guide to the Chemical Properties of 1-(Pyridin-3-yl)ethanamine
Dihydrochloride

Foreword: The Strategic Value of a Chiral Pyridyl
Scaffold
In the landscape of modern medicinal chemistry, the strategic selection of molecular building

blocks is paramount to the success of any drug discovery campaign. Among the vast arsenal of

available synthons, chiral amines incorporating heterocyclic systems hold a place of distinction.

1-(Pyridin-3-yl)ethanamine, and specifically its dihydrochloride salt, represents a cornerstone of

this class. Its structure marries a key pharmacophoric element—the pyridine ring, a common

feature in FDA-approved drugs—with a chiral ethylamine sidechain, providing a versatile

anchor for stereospecific interactions and further molecular elaboration.[1] This guide is

designed for researchers, scientists, and drug development professionals, offering a deep dive

into the core chemical properties, characterization, and strategic applications of this high-value

intermediate. The narrative moves beyond a simple recitation of data, aiming instead to provide

causal insights into its behavior and utility in a research setting.
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A precise understanding of a compound's fundamental properties is the bedrock of its effective

application. 1-(Pyridin-3-yl)ethanamine dihydrochloride is a stable, crystalline solid,

facilitating its handling, storage, and accurate measurement in synthetic protocols.

Molecular Identifiers:

IUPAC Name: 1-(pyridin-3-yl)ethan-1-amine dihydrochloride

CAS Number: 1159823-02-5 (for the racemate dihydrochloride); 40154-84-5 (for the (S)-

enantiomer dihydrochloride)[2][3]

Molecular Formula: C₇H₁₂Cl₂N₂[3][4][5]

Canonical SMILES: CC(C1=CN=CC=C1)N.Cl.Cl[4]

Table 1: Physicochemical and Computed Properties

Property Value Source(s)

Molecular Weight 195.09 g/mol [3][4][5]

Appearance Off-white to light yellow solid [2]

Melting Point 191-193 °C ((S)-enantiomer) [2]

Storage Conditions

Sealed in a dry environment at

room temperature, often under

an inert atmosphere.

[2][3][5]

Topological Polar Surface Area

(TPSA)
38.91 Å² [4]

logP (Computed) 1.94 [4]

Hydrogen Bond Acceptors 2 (Pyridyl N, Amino N) [4]

Hydrogen Bond Donors 1 (Amino group) [4]

Rotatable Bonds 1 [4]
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The dihydrochloride salt form is crucial for its stability and handling characteristics. The

protonation of both the basic pyridyl nitrogen and the primary amine enhances thermal stability

and typically renders the compound as a non-volatile solid. The computed properties, such as a

low rotatable bond count and a TPSA value under 40 Å², suggest favorable characteristics for

bioavailability, aligning with its utility in drug design.

Analytical Characterization: A Validating Workflow
Confirming the identity and purity of 1-(Pyridin-3-yl)ethanamine dihydrochloride is a critical

first step in any experimental protocol. A multi-technique approach ensures a comprehensive

and self-validating analysis.
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Caption: Standard analytical workflow for identity and purity validation.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for unambiguous structure elucidation. For the dihydrochloride

salt dissolved in D₂O, one would anticipate the following characteristic signals:

¹H NMR:

Pyridyl Protons: Four distinct signals in the aromatic region (typically δ 8.0-9.0 ppm),

shifted downfield due to the protonation of the pyridine ring. The splitting patterns

(doublets, triplets, or doublet of doublets) would be consistent with a 3-substituted

pyridine.

Methine Proton (-CH): A quartet adjacent to the methyl group and the amino group, likely

around δ 4.5-5.0 ppm.

Methyl Protons (-CH₃): A doublet coupled to the methine proton, expected around δ 1.7-

2.0 ppm.

¹³C NMR:

Pyridyl Carbons: Five signals in the aromatic region (δ 120-150 ppm).

Methine Carbon (-CH): A signal around δ 50-55 ppm.

Methyl Carbon (-CH₃): A signal in the aliphatic region, typically δ 18-22 ppm.

Mass Spectrometry (MS)
Electrospray ionization (ESI) in positive ion mode is ideal for this compound. The analysis

would reveal the mass of the free base (the protonated molecule, [M+H]⁺), not the

dihydrochloride salt itself.

Expected [M+H]⁺: 123.09 (for C₇H₁₁N₂⁺)[6]

High-Resolution MS (HRMS): Would be used to confirm the elemental composition to within

a few parts per million, providing definitive evidence of the chemical formula.
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Infrared (IR) Spectroscopy
IR spectroscopy confirms the presence of key functional groups.

N-H Stretch: Broad absorption bands in the 2400-3200 cm⁻¹ region are characteristic of the

ammonium salt (-NH₃⁺).

C-N Stretch: Signals around 1000-1250 cm⁻¹.

Aromatic C=C and C=N Stretches: Sharp peaks in the 1400-1600 cm⁻¹ region.

Chemical Reactivity and Synthetic Utility
The synthetic value of 1-(Pyridin-3-yl)ethanamine dihydrochloride stems from the

predictable reactivity of its primary amine and the electronic nature of the pyridine ring.

Acid-Base Properties
The molecule possesses two basic centers: the aliphatic primary amine and the pyridine

nitrogen. In the dihydrochloride salt, both are protonated. The approximate pKa values for the

conjugate acids are:

Pyridinium ion: ~5.0-5.5

Alkylammonium ion (-NH₃⁺): ~9.0-9.5

This differential basicity is exploitable. Careful addition of one equivalent of a base will

selectively deprotonate the more acidic pyridinium ion, while the amine remains protonated.

This allows for reactions to be performed on the neutral pyridine ring while protecting the

amine, or vice versa.

Reactions at the Amino Group
The primary amine is a versatile nucleophile, serving as a handle for a wide array of chemical

transformations. This is the most common site for derivatization in drug discovery.
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Key Amine Derivatizations
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reductant

Urea/Thiourea Formation

Isocyanate
or Isothiocyanate
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Caption: Common synthetic routes utilizing the primary amine.

Protocol: N-Acylation to form an Amide

Salt Neutralization: Suspend 1-(Pyridin-3-yl)ethanamine dihydrochloride (1.0 eq) in a

suitable aprotic solvent (e.g., Dichloromethane or THF).

Add a non-nucleophilic base (e.g., Triethylamine or DIPEA, 2.2 eq) and stir until the solid

dissolves, indicating the formation of the free base.

Cool the reaction mixture to 0 °C in an ice bath. This mitigates exothermic reactions with

highly reactive acylating agents.

Slowly add the acylating agent (e.g., an acid chloride or anhydride, 1.1 eq).

Allow the reaction to warm to room temperature and stir until completion (monitor by TLC

or LC-MS).

Work-up: Quench the reaction with water or saturated NaHCO₃ solution. Extract the

product with an organic solvent, dry over Na₂SO₄, and purify by column chromatography
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or recrystallization.

Role in Drug Design and Medicinal Chemistry
The 3-pyridyl moiety is not merely a passive scaffold; it is an active pharmacophoric element.

Its nitrogen atom is a potent hydrogen bond acceptor, crucial for anchoring ligands into the

active sites of biological targets like kinases.[7][8] The ethylamine sidechain provides a

stereospecific exit vector, allowing chemists to probe different regions of a binding pocket to

enhance potency and selectivity.

Numerous compounds incorporating this scaffold have been investigated as potent inhibitors

for a range of therapeutic targets.[9][10] For example, derivatives have shown promise as

Cyclin-Dependent Kinase 2 (CDK2) inhibitors, a target of significant interest in oncology.[7]
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Caption: Pharmacophoric role in enzyme active site binding.

Safety, Handling, and Storage
As with any laboratory chemical, proper handling is essential for safety.
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GHS Hazard Information:

Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319

(Causes serious eye irritation), H335 (May cause respiratory irritation).[2][11]

Signal Word: Warning[2]

Precautionary Measures:

Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume

hood.

Personal Protective Equipment (PPE): Wear protective gloves (nitrile or neoprene), safety

glasses with side shields, and a lab coat.[11][12]

Handling: Avoid breathing dust. Wash hands thoroughly after handling. Do not eat, drink, or

smoke in the work area.[11][12]

Storage: Keep the container tightly closed and store in a cool, dry place away from

incompatible materials such as strong oxidizing agents.[2][11] The compound is hygroscopic

and should be protected from moisture.[11]

Conclusion
1-(Pyridin-3-yl)ethanamine dihydrochloride is more than a simple chemical reagent; it is a

strategic tool for the modern medicinal chemist. Its well-defined physicochemical properties,

predictable reactivity, and inherent pharmacophoric value make it a highly reliable and versatile

building block. This guide has provided a comprehensive framework for its characterization,

handling, and synthetic application, grounded in the principles of causality and self-validating

protocols. A thorough understanding of these core attributes empowers researchers to leverage

this scaffold to its full potential in the rational design of novel, biologically active molecules.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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